molecular formula C15H12Cl2N2O2 B6462592 4-{[1-(2,4-dichlorobenzoyl)azetidin-3-yl]oxy}pyridine CAS No. 2549008-82-2

4-{[1-(2,4-dichlorobenzoyl)azetidin-3-yl]oxy}pyridine

Cat. No.: B6462592
CAS No.: 2549008-82-2
M. Wt: 323.2 g/mol
InChI Key: VVRBTBKABPGCKC-UHFFFAOYSA-N
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Description

4-{[1-(2,4-Dichlorobenzoyl)azetidin-3-yl]oxy}pyridine is a heterocyclic compound featuring a pyridine core linked via an ether bond to an azetidine ring substituted with a 2,4-dichlorobenzoyl group. The 2,4-dichlorobenzoyl group is a common pharmacophore in agrochemicals and pharmaceuticals due to its lipophilicity and resistance to enzymatic degradation .

Properties

IUPAC Name

(2,4-dichlorophenyl)-(3-pyridin-4-yloxyazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2O2/c16-10-1-2-13(14(17)7-10)15(20)19-8-12(9-19)21-11-3-5-18-6-4-11/h1-7,12H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRBTBKABPGCKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=C(C=C(C=C2)Cl)Cl)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(2,4-dichlorobenzoyl)azetidin-3-yl]oxy}pyridine typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the 2,4-Dichlorobenzoyl Group: This step involves the acylation of the azetidine ring using 2,4-dichlorobenzoyl chloride under suitable conditions, such as the presence of a base like triethylamine.

    Ether Linkage Formation: The final step involves the reaction of the substituted azetidine with a pyridine derivative to form the ether linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(2,4-dichlorobenzoyl)azetidin-3-yl]oxy}pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be employed to modify the azetidine ring or the pyridine moiety.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

4-{[1-(2,4-dichlorobenzoyl)azetidin-3-yl]oxy}pyridine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-{[1-(2,4-dichlorobenzoyl)azetidin-3-yl]oxy}pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Pyrazoxyfen (Herbicidal Analogue)

Structure: 2-[4-(2,4-Dichlorobenzoyl)-1,3-dimethylpyrazol-5-yloxy]acetophenone . Comparison:

  • Core Heterocycle: Pyrazoxyfen uses a pyrazole ring instead of azetidine, with methyl substituents and an acetophenone side chain.
  • Activity: Functions as a herbicide, targeting plant-specific pathways. The dimethylpyrazole and acetophenone groups likely enhance soil persistence and herbicidal activity.
  • Key Difference: The absence of azetidine/pyridine in pyrazoxyfen highlights how the dichlorobenzoyl group’s role varies with structural context—agrochemical vs.

Bis-(1-(2,4-Dichlorobenzoyl)-3-methylthiourea) Iron(III) Complex (Anticancer Candidate)

Structure : Iron(III) coordinated to two 1-(2,4-dichlorobenzoyl)-3-methylthiourea ligands .
Comparison :

  • Core Features : Shares the 2,4-dichlorobenzoyl group but replaces azetidine with thiourea and incorporates a metal center.
  • Key Difference : The iron-thiourea complex’s metal coordination and hydrogen-bonding capacity contrast with the azetidine-pyridine system’s rigidity, suggesting divergent pharmacokinetic profiles.

Chloro-Substituted Pyridine Derivatives

Examples :

  • 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine ().
  • 4-(4-Chlorophenyl)-6-(4-methoxyphenyl)-3-{3-[...]triazol-5-yl}pyridin-2-amine ().
    Comparison :
  • Structural Motifs : These derivatives retain chlorinated pyridine cores but lack azetidine or dichlorobenzoyl groups.
  • Activity : Primarily explored for antimicrobial or anticancer properties, with substituents like methoxyphenyl or triazole enhancing target affinity.
  • Key Difference : The azetidine-ether linkage in the target compound may confer superior conformational control compared to bulkier substituents in these analogs.

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Key Substituents Biological Activity Notable Data
4-{[1-(2,4-Dichlorobenzoyl)azetidin-3-yl]oxy}pyridine Pyridine-azetidine ether 2,4-Dichlorobenzoyl Hypothesized pharmaceutical N/A (structural analysis only)
Pyrazoxyfen Pyrazole-acetophenone 2,4-Dichlorobenzoyl, methyl groups Herbicide Mol. Formula: C20H16Cl2N2O3
Bis-(1-(2,4-dichlorobenzoyl)-3-methylthiourea) Fe(III) Thiourea-iron complex 2,4-Dichlorobenzoyl, methylthiourea Anticancer ΔG = -7.76 kcal/mol
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)pyridine Pyridine-chlorophenyl Chloro, substituted phenyl Antimicrobial/anticancer Synthesized via cyclohexanedione

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